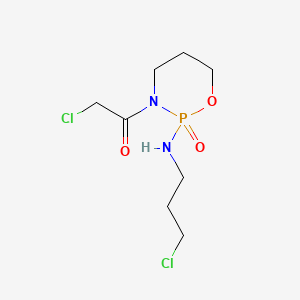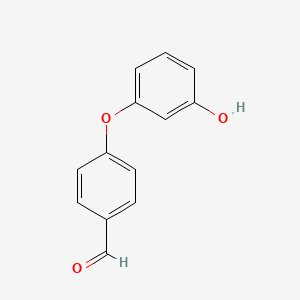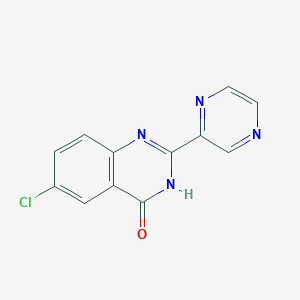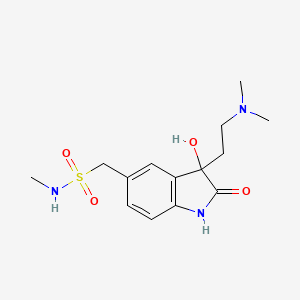
Sumatriptan Hydroxy-Oxindole Impurity (Sumatriptan Impurity 1)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of Sumatriptan Hydroxy-Oxindole Impurity involves several steps, including the use of various solvents and reagents. The synthetic route typically includes the reaction of 1-(3-(2-(Dimethylamino)ethyl)-3-hydroxy-2-oxoindolin-5-yl)-N-methylmethane sulfonamide with appropriate reagents under controlled conditions . Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity levels .
Analyse Des Réactions Chimiques
Sumatriptan Hydroxy-Oxindole Impurity undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include dichloromethane, ethyl acetate, and toluene . The major products formed from these reactions depend on the specific conditions and reagents used, but they generally involve modifications to the hydroxy and oxindole functional groups .
Applications De Recherche Scientifique
Sumatriptan Hydroxy-Oxindole Impurity is primarily used in pharmaceutical research to study the purity and stability of Sumatriptan formulations . It is also used in the development of analytical methods for detecting and quantifying impurities in pharmaceutical products . Additionally, this compound is valuable in the study of serotonin receptors and their role in neurological conditions such as migraines and cluster headaches .
Mécanisme D'action
The mechanism of action of Sumatriptan Hydroxy-Oxindole Impurity is closely related to that of Sumatriptan. Sumatriptan is a serotonin receptor agonist that binds to 5-HT1B and 5-HT1D receptors, leading to the constriction of cranial blood vessels and inhibition of pro-inflammatory neuropeptide release . This action helps alleviate migraine symptoms. The impurity itself may not have significant pharmacological effects but is studied to ensure the safety and efficacy of the main drug .
Comparaison Avec Des Composés Similaires
Sumatriptan Hydroxy-Oxindole Impurity can be compared with other impurities and related compounds in the Sumatriptan family. Similar compounds include Sumatriptan EP Impurity A, Sumatriptan EP Impurity B, Sumatriptan EP Impurity C, and Sumatriptan EP Impurity D . Each of these impurities has unique structural features and potential impacts on the purity and efficacy of Sumatriptan formulations . Sumatriptan Hydroxy-Oxindole Impurity is unique in its specific hydroxy and oxindole functional groups, which are critical for its identification and analysis .
Propriétés
Formule moléculaire |
C14H21N3O4S |
|---|---|
Poids moléculaire |
327.40 g/mol |
Nom IUPAC |
1-[3-[2-(dimethylamino)ethyl]-3-hydroxy-2-oxo-1H-indol-5-yl]-N-methylmethanesulfonamide |
InChI |
InChI=1S/C14H21N3O4S/c1-15-22(20,21)9-10-4-5-12-11(8-10)14(19,13(18)16-12)6-7-17(2)3/h4-5,8,15,19H,6-7,9H2,1-3H3,(H,16,18) |
Clé InChI |
FLAQITBAWQMBLR-UHFFFAOYSA-N |
SMILES canonique |
CNS(=O)(=O)CC1=CC2=C(C=C1)NC(=O)C2(CCN(C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[2S-[2a,3ss(Z)]]-2-[[[1-(2-Amino-4-thiazolyl)-2-[(2-methyl-4-oxo-3-azetidinyl)amino]-2-oxoethylidene]amino]oxy]-2-methylpropanoic Acid Trifluoroacetic Acid](/img/structure/B13858774.png)
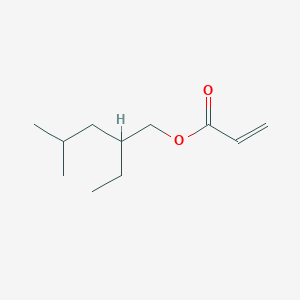
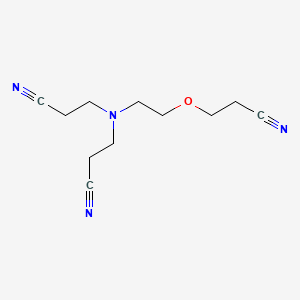
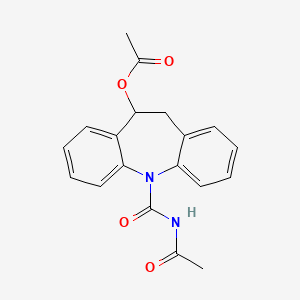
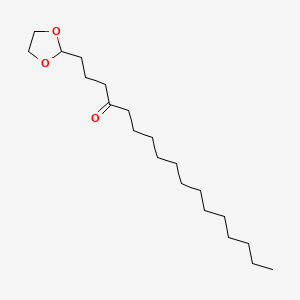
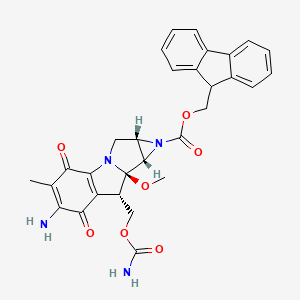
![6,12,17,23-tetradeuterio-9,11,13,16,18,20-hexahydroxy-5,24-bis(trideuteriomethyl)octacyclo[13.11.1.12,10.03,8.04,25.019,27.021,26.014,28]octacosa-1(26),2,4(25),5,8,10,12,14(28),15(27),16,18,20,23-tridecaene-7,22-dione](/img/structure/B13858815.png)
![2-[4-(2-Chlorophenyl)pyrazol-1-yl]acetic acid](/img/structure/B13858823.png)
